1-(6-Bromo-3-pyridyl)piperazine Hydrochloride
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Overview
Description
1-(6-Bromo-3-pyridyl)piperazine Hydrochloride is a chemical compound that features a brominated pyridine ring attached to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-bromo-3-pyridinecarboxylic acid with piperazine under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-3-pyridyl)piperazine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
1-(6-Bromo-3-pyridyl)piperazine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(6-Bromo-3-pyridyl)piperazine Hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Boc-1-(6-bromo-2-pyridyl)piperazine: Another brominated pyridine derivative with a piperazine ring.
1-Boc-4-(6-nitro-3-pyridyl)piperazine: A nitro-substituted analog with similar structural features.
Uniqueness: 1-(6-Bromo-3-pyridyl)piperazine Hydrochloride is unique due to its specific bromination pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13BrClN3 |
---|---|
Molecular Weight |
278.58 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H12BrN3.ClH/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H |
InChI Key |
DAQRWWNQQAMUMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)Br.Cl |
Origin of Product |
United States |
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